Narcissidine

Description

Classification and Structural Diversification within Amaryllidaceae Alkaloids

The Amaryllidaceae family is renowned for its remarkable structural diversity of alkaloids, with over 600 to 650 compounds identified to date nih.govnih.govnih.govsci-hub.seencyclopedia.pub. These alkaloids are generally classified based on their characteristic ring systems and biosynthetic origins, leading to various skeleton types nih.govub.edusci-hub.seencyclopedia.pubmdpi.com. Historically, nine main skeleton types were recognized, including norbelladine (B1215549), lycorine (B1675740), homolycorine, crinine, haemanthamine, narciclasine (B1677919), tazettine, montanine, and galanthamine (B1674398) nih.govub.edumdpi.com. More recent classifications have expanded to include up to 42 distinct skeleton types, reflecting the continuous discovery of novel structures and the complexity of their biosynthesis nih.govsci-hub.se. This diversification arises from intricate biosynthetic pathways involving oxidative coupling of precursors like O-methylnorbelladine through various regiochemical pathways (ortho-para', para-para', para-ortho') encyclopedia.pubencyclopedia.pubnih.gov. Narcissidine is a member of this extensive family, fitting within the broader classification of Amaryllidaceae alkaloids.

Historical Context of this compound Research within Alkaloid Chemistry

The scientific exploration of Amaryllidaceae alkaloids commenced in 1877 with the isolation of lycorine from Narcissus pseudonarcissus mdpi.comnih.govnih.govub.edu. Since then, research has steadily advanced, leading to the identification of hundreds of alkaloids from this plant family. This compound has been identified as one of these compounds, isolated from various species within the Amaryllidaceae family. Early research efforts focused on the isolation and structural elucidation of these complex molecules, often employing spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) acs.org. While significant progress has been made in characterizing many AAs, the complete description of NMR data for compounds like this compound has sometimes been noted as a point for further investigation acs.org. Studies have also begun to explore the biological activities of these isolated compounds, including this compound, contributing to the understanding of their pharmacological potential researchgate.netresearchgate.net.

Significance of this compound in Amaryllidaceae Alkaloid Research

This compound holds significance in Amaryllidaceae alkaloid research due to its contribution to the family's extensive structural diversity and its potential biological activities. Its isolation from diverse genera such as Narcissus, Scadoxus, and Zephyranthes underscores its prevalence within the Amaryllidaceae family acs.orgresearchgate.netuantwerpen.be. Research has indicated that this compound exhibits notable acetylcholinesterase (AChE) inhibitory activity, a property shared by other therapeutically relevant AAs like galanthamine researchgate.net. Furthermore, derivatives such as 3-O-acetyl-narcissidine have demonstrated antifeedant properties against certain insects, suggesting a role in plant defense mechanisms researchgate.net. These findings position this compound as a compound of interest for further investigation into structure-activity relationships and potential applications in medicinal chemistry and plant protection.

Data Tables

To illustrate the findings regarding this compound and its related compounds, the following data tables summarize key isolation sources and reported biological activities.

Table 1: Key Amaryllidaceae Alkaloid Skeleton Types and Representative Compounds

| Skeleton Type | Representative Alkaloid | Primary Biosynthetic Coupling Pathway |

| Norbelladine | Norbelladine | Precursor |

| Lycorine | Lycorine | Ortho-para' |

| Homolycorine | Homolycorine | Ortho-para' |

| Crinine | Crinine | Para-para' |

| Haemanthamine | Haemanthamine | Para-para' |

| Narciclasine | Narciclasine | Para-para' |

| Tazettine | Tazettine | Para-para' |

| Montanine | Montanine | Para-para' |

| Galanthamine | Galanthamine | Para-ortho' |

Note: Classification and representative compounds are based on common categorizations found in the literature nih.govub.edusci-hub.seencyclopedia.pubmdpi.com. Biosynthetic coupling pathways are simplified representations.

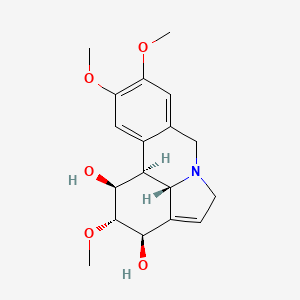

Structure

3D Structure

Properties

Molecular Formula |

C18H23NO5 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(1S,13R,14R,15S,16S)-4,5,14-trimethoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-2,4,6,11-tetraene-13,15-diol |

InChI |

InChI=1S/C18H23NO5/c1-22-12-6-9-8-19-5-4-10-15(19)14(11(9)7-13(12)23-2)17(21)18(24-3)16(10)20/h4,6-7,14-18,20-21H,5,8H2,1-3H3/t14-,15+,16+,17-,18-/m0/s1 |

InChI Key |

OHZXJDOKMFHAFO-PNKHAZJDSA-N |

SMILES |

COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@@H]2[C@H]3C(=CCN3CC4=CC(=C(C=C24)OC)OC)[C@H]1O)O |

Canonical SMILES |

COC1C(C2C3C(=CCN3CC4=CC(=C(C=C24)OC)OC)C1O)O |

Synonyms |

narcissidine |

Origin of Product |

United States |

Occurrence and Botanical Distribution

Natural Occurrence of Narcissidine in Plant Species

This compound is synthesized and stored in various parts of the plants in which it occurs, most notably in the bulbs. Its presence is confined to the Amaryllidaceae family, a group of herbaceous, perennial, and bulbous flowering plants.

The genus Narcissus, commonly known as daffodils, is a significant source of Amaryllidaceae alkaloids, including this compound. Research has identified this compound in several species within this genus. Notably, its presence has been confirmed in Narcissus pseudonarcissus, the common daffodil, from which Amaryllidaceae alkaloids were first isolated in 1877. Another species identified as containing this compound is Narcissus tazetta.

Table 1: Documented Occurrence of this compound in Narcissus Species

| Species Name | Common Name | Confirmation of this compound |

| Narcissus pseudonarcissus | Common Daffodil | Identified researchgate.net |

| Narcissus tazetta | Paperwhite Narcissus | Identified |

Beyond the Narcissus genus, this compound and its derivatives have been isolated from other members of the Amaryllidaceae family.

Hippeastrum : The main alkaloid isolated from Hippeastrum puniceum is 3-O-acetyl-narcissidine, a derivative of this compound. nih.govresearchgate.net This finding confirms the presence of the this compound structural backbone within this genus.

Cyrtanthus : Scientific analysis of the bulbs of Cyrtanthus obliquus has led to the isolation and identification of this compound, along with several other known alkaloids. nih.govresearchgate.net

Scadoxus : While the genus Scadoxus is known to contain various poisonous alkaloids, specific identification of this compound in this genus is not prominently documented in available research.

Table 2: Documented Occurrence of this compound and its Derivatives in Other Amaryllidaceae Genera

| Genus | Species Name | Compound Identified |

| Hippeastrum | Hippeastrum puniceum | 3-O-acetyl-narcissidine nih.govresearchgate.net |

| Cyrtanthus | Cyrtanthus obliquus | This compound nih.govresearchgate.net |

Geographical Distribution of this compound-Producing Flora

The geographical footprint of this compound is directly linked to the native habitats of the plant genera that produce it. The Amaryllidaceae family has a cosmopolitan distribution, primarily in tropical and subtropical regions of the world. wisc.edu

Narcissus : Species of this genus are native to meadows and woods in Southern Europe and North Africa, with a significant center of diversity in the Western Mediterranean. wikipedia.org They have also become naturalized in many other parts of the world. wikipedia.org The native range extends from Macaronesia to Afghanistan and from Southeast China to Japan. kew.org

Hippeastrum : This genus is native to the tropical and subtropical regions of the Americas. gbif.orgwikipedia.org It has two primary centers of diversity: one in Eastern Brazil and another in the central southern Andes of Peru, Bolivia, and Argentina. wisc.edupacificbulbsociety.org

Cyrtanthus : This genus is native to central and southern Africa. ncsu.edu It is particularly concentrated in the southeastern and eastern parts of South Africa and is also found in countries such as Kenya, Tanzania, and Zimbabwe. sanbi.org The species inhabit a wide range of environments, from coastal flats to mountain slopes. sanbi.org

Biosynthetic Pathways and Mechanisms

General Biosynthetic Principles of Amaryllidaceae Alkaloids

The overarching biosynthetic strategy for Amaryllidaceae alkaloids involves the conversion of aromatic amino acids into key precursors, which then undergo condensation, reduction, methylation, and crucially, oxidative phenol (B47542) coupling reactions to form the characteristic complex ring structures mdpi.comoup.comub.edumdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net. These alkaloids are fundamentally isoquinoline (B145761) derivatives, with their diverse skeletons arising from variations in these core processes ub.edursc.orgmdpi.com. The common intermediate, norbelladine (B1215549), or its methylated derivative, 4'-O-methylnorbelladine, serves as the foundation upon which the vast structural diversity of AAs is built mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net.

Precursors and Early Stages of Narcissidine Biosynthesis

The initial steps in the biosynthesis of Amaryllidaceae alkaloids are conserved and involve the transformation of common amino acids into the foundational building blocks.

The biosynthesis of Amaryllidaceae alkaloids is initiated by the aromatic amino acids L-phenylalanine and L-tyrosine oup.comub.edumdpi.comnih.govmdpi.com.

Phenylalanine Pathway: L-phenylalanine is converted into 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) through a series of reactions that constitute part of the phenylpropanoid pathway mdpi.comub.edunih.govnih.govresearchgate.netthieme-connect.com. This transformation begins with the enzyme phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to trans-cinnamic acid mdpi.comub.edunih.govnih.gov. Trans-cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme (CYP73A1), to form 4-hydroxycinnamic acid (p-coumaric acid) mdpi.comnih.gov. Further hydroxylation steps, potentially involving coumarate 3-hydroxylase (C3H) and other enzymes, lead to caffeic acid and ultimately to 3,4-DHBA mdpi.comub.edunih.govresearchgate.netthieme-connect.com. Tracer studies have confirmed the incorporation of phenylalanine into Amaryllidaceae alkaloids, with evidence suggesting fragmentation of cinnamic acid derivatives ub.edunih.govresearchgate.net.

Tyrosine Pathway: L-tyrosine is converted into tyramine (B21549) through the action of tyrosine decarboxylase (TYDC) mdpi.comoup.comub.edunih.govnih.govresearchgate.net. This decarboxylation step is essential for generating the phenethylamine (B48288) moiety of the alkaloids.

The convergence of the phenylalanine and tyrosine pathways leads to the formation of the central precursor, norbelladine.

The key intermediate 3,4-DHBA derived from phenylalanine, and tyramine derived from tyrosine, undergo condensation. This reaction forms a Schiff base intermediate, known as norcraugsodine mdpi.comoup.commdpi.comnih.govresearchgate.netfrontiersin.org. Subsequently, this Schiff base is reduced, likely by enzymes such as norbelladine synthase (NBS) and/or noroxomaritidine/norcraugsodine reductase (NR), to yield norbelladine nih.govresearchgate.netresearchgate.netfrontiersin.orgwustl.edujst.go.jpresearchgate.net. Norbelladine is then often methylated, specifically at the 4'-hydroxyl group, by a norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine (4'OM), a critical substrate for the subsequent cyclization steps nih.govresearchgate.netnih.govnih.govnih.govnih.govwustl.edudntb.gov.ua.

Enzymatic Transformations and Cyclization Processes

The diversification of Amaryllidaceae alkaloids from the norbelladine scaffold is driven by a series of enzymatic transformations, most notably oxidative phenol coupling reactions.

Phenol oxidative coupling is a pivotal reaction in AA biosynthesis, responsible for creating the carbon-carbon bonds that form the characteristic fused ring systems mdpi.comub.edunih.govresearchgate.netresearchgate.netrsc.orgmdpi.comnih.govfrontiersin.orgbibliotekanauki.plfrontiersin.org. This process typically involves the substrate 4'-O-methylnorbelladine nih.govresearchgate.netresearchgate.netrsc.orgbibliotekanauki.pl. The coupling can occur in three principal regioselective modes:

Para-para' coupling: This mode leads to the formation of alkaloids with crinine-, narciclasine-, tazettine-, and montanine-type skeletons mdpi.comrsc.orgmdpi.com. For instance, the para-para' coupling of 4'-O-methylnorbelladine can yield noroxomaritidine researchgate.netfrontiersin.orgfrontiersin.org.

Ortho-para' coupling: This type of coupling is associated with the formation of galanthamine-type alkaloids mdpi.comnih.govrsc.orgmdpi.com.

Para-ortho' coupling: This also leads to galanthamine-type AAs mdpi.comnih.gov.

The mechanism is believed to involve the abstraction of a hydrogen atom from the phenolic hydroxyl group, generating a radical intermediate. This radical then undergoes resonance stabilization before coupling with another radical species rsc.org. Specific studies on this compound's biosynthesis have suggested a route involving O-methylnorbelladine and a loss of a pro-S hydrogen from C-4 of galanthine, potentially involving a retro-Prins reaction in later stages of related alkaloid biosynthesis nih.govrsc.orgrsc.org.

A variety of enzymes are essential for these transformations. Cytochrome P450 monooxygenases (CYPs) play a particularly significant role, especially in catalyzing the oxidative phenol coupling reactions researchgate.netnih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgfrontiersin.org. The CYP96T family, for example, has been identified as instrumental in mediating the C-C phenol couplings that generate the diverse AA skeletons researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.uafrontiersin.orgfrontiersin.org. Specifically, CYP96T1 from Narcissus sp. aff. pseudonarcissus has been shown to catalyze the para-para' coupling of 4'-O-methylnorbelladine frontiersin.orgfrontiersin.org.

Other critical enzymes identified in the Amaryllidaceae alkaloid biosynthetic pathway include:

Phenylalanine ammonia-lyase (PAL): Converts phenylalanine to trans-cinnamic acid mdpi.comub.edunih.govnih.gov.

Cinnamate 4-hydroxylase (C4H/CYP73A1): Hydroxylates trans-cinnamic acid to 4-hydroxycinnamic acid mdpi.comnih.gov.

Tyrosine decarboxylase (TYDC): Decarboxylates tyrosine to tyramine mdpi.comoup.comub.edunih.govnih.gov.

Norbelladine synthase (NBS) and Noroxomaritidine/Norcraugsodine reductase (NR): Catalyze the condensation of 3,4-DHBA and tyramine to form norbelladine nih.govresearchgate.netresearchgate.netfrontiersin.orgwustl.edujst.go.jpresearchgate.net.

Norbelladine 4'-O-methyltransferase (N4OMT): Methylates norbelladine to 4'-O-methylnorbelladine nih.govnih.govnih.govwustl.edudntb.gov.ua.

The interplay of these enzymes orchestrates the complex cascade of reactions that ultimately leads to the formation of this compound and its related alkaloids.

Data Tables

Table 1: Key Enzymes in Amaryllidaceae Alkaloid Biosynthesis

| Enzyme Name | Function | Primary Substrate(s) | Product(s) |

| Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine | L-phenylalanine | Trans-cinnamic acid |

| Cinnamate 4-hydroxylase (C4H/CYP73A1) | Hydroxylation of trans-cinnamic acid | Trans-cinnamic acid | 4-hydroxycinnamic acid |

| Tyrosine decarboxylase (TYDC) | Decarboxylation of tyrosine | L-tyrosine | Tyramine |

| Norbelladine synthase (NBS) | Condensation of 3,4-DHBA and tyramine (forms Schiff base) | 3,4-dihydroxybenzaldehyde, Tyramine | Norcraugsodine (Schiff base) |

| Noroxomaritidine/Norcraugsodine reductase (NR) | Reduction of norcraugsodine | Norcraugsodine | Norbelladine |

| Norbelladine 4'-O-methyltransferase (N4OMT) | Methylation of norbelladine | Norbelladine | 4'-O-methylnorbelladine |

| Cytochrome P450 (e.g., CYP96T1) | Phenol oxidative coupling (para-para', para-ortho', ortho-para') | 4'-O-methylnorbelladine | Diverse Amaryllidaceae alkaloid skeletons (e.g., noroxomaritidine, N-demethylnarwedine, lycorine (B1675740) precursors) |

Table 2: Precursor Conversion Steps in Amaryllidaceae Alkaloid Biosynthesis

| Primary Metabolite | Intermediate(s) | Key Enzyme(s) |

| L-phenylalanine | Trans-cinnamic acid, 4-hydroxycinnamic acid, caffeic acid, 3,4-dihydroxybenzaldehyde (3,4-DHBA) | PAL, C4H (CYP73A1), C3H (proposed), other hydroxylases |

| L-tyrosine | Tyramine | TYDC |

| 3,4-DHBA + Tyramine | Norcraugsodine (Schiff base), Norbelladine | NBS, NR |

| Norbelladine | 4'-O-methylnorbelladine | N4OMT |

| 4'-O-methylnorbelladine | Diverse alkaloid skeletons (e.g., crinine, narciclasine (B1677919), galanthamine (B1674398) types) | CYP96T family enzymes, other P450s, potentially laccases/peroxidases for oxidative coupling |

Compound List

3,4-dihydroxybenzaldehyde (3,4-DHBA)

4-hydroxycinnamic acid

4'-O-methylnorbelladine (4'OM)

Acetylhippamine

Caffeic acid

Cinnamate 4-hydroxylase (C4H)

Cinnamic acid

Coumarate 3-hydroxylase (C3H)

Crinin-type alkaloids

Diacetyllycorine

Galantamine

Galanthamine-type alkaloids

Haemanthamine

Hippamine

Homolycorine-type alkaloids

Isoquinoline alkaloids

L-phenylalanine

L-tyrosine

Laccases

Lycorine

Lycorine-type alkaloids

Montanine-type alkaloids

N-demethylgalanthamine

N-demethylnarwedine

Narciclasine

this compound

Norbelladine

Norbelladine 4'-O-methyltransferase (N4OMT)

Norbelladine synthase (NBS)

Norcraugsodine

Noroxomaritidine

Noroxomaritidine/Norcraugsodine reductase (NR)

O-demethylungiminorine

O-methylnorbelladine

Peroxidases

Phenylalanine ammonia-lyase (PAL)

Protocatechuic aldehyde

Tazettine-type alkaloids

Trans-cinnamic acid

Tyramine

Tyrosine decarboxylase (TYDC)

Ungiminorine

Chemical Synthesis and Derivatization

Synthetic Approaches to Narcissidine and its Core Skeleton

The intricate tetracyclic structure of this compound presents significant challenges for total chemical synthesis. While direct total synthesis routes specifically for this compound are not detailed in the provided snippets, related Amaryllidaceae alkaloids, such as lycoricidine (B35470) and narciclasine (B1677919), have been targets of total synthesis. For instance, a strategy involving the chemical dearomatization of bromobenzene (B47551) has been employed to achieve the total synthesis of lycoricidine and narciclasine researchgate.net. These approaches often involve sophisticated methodologies to construct the characteristic fused ring systems. Furthermore, research into the synthesis of Amaryllidaceae alkaloids, including plicamine-type structures, has focused on mimicking natural biosynthetic pathways to construct key structural elements, such as quaternary carbon centers researchgate.net. These studies highlight the ongoing efforts to develop efficient synthetic routes to access the core skeletons of these complex natural products.

Biosynthetic Mimicry in Laboratory Synthesis

Understanding the natural biosynthetic pathways of this compound provides valuable inspiration for laboratory synthesis. Studies on the biosynthesis of this compound have elucidated key steps in its formation from precursor molecules within the plant. For example, feeding experiments have indicated that the conversion of O-methylnorbelladine to this compound involves intermediates like galanthine, with specific hydrogen atom loss occurring at a crucial stage of the pathway rsc.org.

Table 1: Key Steps in the Biosynthesis of this compound

| Step | Precursor/Intermediate | Product | Key Transformation | Reference |

| 1 | O-methylnorbelladine (1) | Galanthine (4) | Conversion involving specific hydrogen loss at C-4 | rsc.org |

| 2 | Galanthine (4) | This compound (8) | Further transformation | rsc.org |

Beyond direct this compound biosynthesis, the concept of biosynthetic mimicry is applied in broader synthetic efforts. For example, an artificial biosynthetic route has been designed to synthesize related compounds, utilizing enzymes to couple precursor molecules like tyramine (B21549) and isovanillin, demonstrating a biomimetic strategy to construct complex alkaloid structures in the laboratory researchgate.net.

Derivatization Strategies for this compound Analogs

While research has extensively explored the synthesis of this compound's core structure and its natural biosynthesis, specific detailed strategies for derivatizing this compound to create novel analogs are not extensively detailed within the provided search results. The focus in many studies appears to be on the isolation and synthesis of the parent compound or related alkaloids. Derivatization strategies in the broader context of alkaloid research often aim to modify functional groups to improve solubility, stability, or biological activity, or to facilitate analytical detection researchgate.netspectroscopyonline.com. However, specific applications of these strategies to this compound for the synthesis of new derivatives are not explicitly elaborated upon in the available information.

The synthesis of acetylated and other functionalized derivatives is a common strategy to modify the properties of natural products. Acetylation, typically achieved using reagents like acetic anhydride, can introduce acetyl groups onto hydroxyl or amine functionalities, potentially altering lipophilicity and biological activity nih.govfu-berlin.de. However, specific reports detailing the acetylation or other functionalizations of this compound itself are not present in the provided search snippets. Research in this area would likely involve identifying reactive sites on the this compound molecule and applying appropriate functionalization chemistries.

Quaternary ammonium (B1175870) compounds (QACs) are characterized by a positively charged nitrogen atom bonded to four organic substituents wikipedia.orgmdpi.com. These compounds are synthesized through the alkylation of tertiary amines wikipedia.orgnih.gov. QACs have found widespread applications, including as antimicrobials and surfactants mdpi.commass.gov. While the general principles and methods for synthesizing quaternary ammonium derivatives are well-established, there is no specific information within the provided search results detailing the formation of quaternary ammonium derivatives from this compound. Such derivatization would typically involve identifying a suitable tertiary amine precursor within the this compound structure or a synthetic intermediate and reacting it with an alkylating agent.

Compound List:

this compound

Lycoricidine

Narciclasine

O-methylnorbelladine

Galanthine

Plicamine

Structural Elucidation and Advanced Analytical Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of Narcissidine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography provide detailed insights into the compound's atomic connectivity, mass, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR: NOESY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, allows for the precise assignment of proton and carbon signals and reveals the intricate connectivity of the molecule.

¹H-NMR spectra of this compound show characteristic signals that are typical of a lycorine-type skeleton. uantwerpen.be The structural assignment is further supported by various 2D NMR experiments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. princeton.eduemerypharma.comsdsu.edu It is crucial for assigning carbon resonances based on previously identified proton signals. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects correlations between protons and carbons over two to four bonds. princeton.eduemerypharma.comsdsu.edu This is vital for piecing together the molecular skeleton by connecting different fragments of the molecule. For example, HMBC data can confirm and differentiate between proposed structural assignments. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems within the molecule. uantwerpen.beprinceton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals spatial relationships between protons that are close in space, even if they are not directly connected through bonds. uantwerpen.beprinceton.edu This information is critical for determining the stereochemistry of the molecule.

In studies of Amaryllidaceae alkaloids, the combination of these NMR techniques is essential for unambiguous structural confirmation. uantwerpen.beresearchgate.net For this compound, the complete assignment of its structure was verified through detailed NMR and MS findings. researchgate.net

Table 1: Overview of NMR Techniques for this compound Analysis

| NMR Experiment | Purpose | Type of Information Provided |

|---|---|---|

| ¹H NMR | Identifies distinct proton environments in the molecule. | Chemical shift, integration (proton count), and multiplicity (coupling). |

| ¹³C NMR | Identifies distinct carbon environments in the molecule. | Chemical shift of each carbon atom. |

| COSY | Shows proton-proton (¹H-¹H) coupling correlations. princeton.edusdsu.edu | Connectivity between adjacent protons. uantwerpen.be |

| HSQC | Shows one-bond proton-carbon (¹H-¹³C) correlations. princeton.eduemerypharma.com | Which proton is attached to which carbon. sdsu.edu |

| HMBC | Shows long-range (2-4 bond) ¹H-¹³C correlations. princeton.eduemerypharma.com | Connectivity across the molecular skeleton. sdsu.edu |

| NOESY | Shows through-space correlations between protons. princeton.edu | Proximity of protons, aiding in stereochemical assignment. uantwerpen.be |

Mass Spectrometry (MS) and High-Resolution Techniques (GC-MS, ESI-HRMS)

Mass spectrometry (MS) is a key analytical technique used for the identification and structural analysis of this compound and related alkaloids. It provides information about the molecular weight and elemental composition and offers insights into the structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most frequently used method for analyzing Amaryllidaceae alkaloids in plant extracts. researchgate.netnih.gov In GC-MS analysis, the sample is first separated by gas chromatography and then introduced into the mass spectrometer. The electron impact (EI) ionization method is commonly used, which generates characteristic fragmentation patterns. scielo.br For homolycorine-type alkaloids like this compound, a major expected peak in the mass spectrum is the ion at m/z 284, which is generated by the release of substituents. researchgate.net Studies have utilized GC-MS to identify this compound in various plant extracts, including those from Narcissus species. researchgate.netnih.gov The technique's effectiveness can be enhanced by silylation of the alkaloid fractions, which improves separation and provides better structural information for compounds with multiple hydroxyl groups. nih.gov

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is another powerful tool used in the analysis of this compound. ESI is a soft ionization technique that typically results in a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with high accuracy. When coupled with a high-resolution mass analyzer, ESI-HRMS can determine the elemental formula of the compound. uantwerpen.be This technique was used to deduce the chemical formula of related alkaloids isolated alongside this compound, confirming their molecular composition. uantwerpen.be

Table 2: Mass Spectrometry Techniques for this compound Characterization

| Technique | Ionization Method | Key Information Obtained | Application Example |

|---|---|---|---|

| GC-MS | Electron Impact (EI) | Molecular fragmentation patterns, retention time. researchgate.netscielo.br | Identification of this compound in Narcissus and Zephyranthes candida extracts. nih.govresearchgate.net |

| ESI-HRMS | Electrospray Ionization (ESI) | Accurate molecular weight and elemental composition. uantwerpen.be | Deduction of the chemical formula for co-isolated alkaloids. uantwerpen.be |

X-ray Crystallography for Conformation and Absolute Configuration Analysis

X-ray crystallography is a definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgsciencemuseum.org.uk This technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. anton-paar.com The crystal diffracts the X-rays into a unique pattern of reflections, which are recorded by a detector. wikipedia.orgmpg.de By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of electron density within the crystal can be generated, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.organton-paar.com

This powerful technique was used to determine the crystal and molecular structure of this compound, providing unequivocal proof of its conformation and absolute configuration. acs.org The ability of X-ray crystallography to establish the absolute stereochemistry is crucial, as this cannot always be unambiguously determined by other methods like NMR alone. libretexts.org The data from X-ray analysis serves as a standard for confirming structures determined by spectroscopic or chemical methods. libretexts.org

Chromatographic Separation Techniques

Chromatographic techniques are essential for the isolation and purification of this compound from complex plant extracts. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of Amaryllidaceae alkaloids, including this compound. researchgate.netgoogle.com The method separates compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

In several studies, HPLC has been utilized for the quantitative analysis of alkaloids in various plant species. For instance, an HPLC/PDA (Photodiode Array) method was developed for the simultaneous quantitative analysis of biologically important Amaryllidaceae alkaloids in Narcissus tazetta L. subsp. tazetta, which was found to contain this compound. researchgate.net Reversed-phase HPLC methods are common, often using a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. nih.gov Detection is frequently carried out using a UV or PDA detector, which measures the absorbance of the eluting compounds at specific wavelengths. nih.govplantsjournal.com HPLC has also been instrumental in the isolation of related alkaloids for further structural elucidation. scielo.br

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile and semi-volatile compounds like Amaryllidaceae alkaloids. researchgate.netnih.gov In GC, the sample is vaporized and separated as it travels through a column containing a stationary phase, carried by an inert gas (the mobile phase). scielo.br The separation is based on the compound's boiling point and affinity for the stationary phase.

GC-based methods have been successfully applied to the qualitative and quantitative analysis of alkaloids in various Narcissus species. nih.govnih.gov The technique allows for the identification of this compound and other alkaloids by comparing their retention times and mass spectra with those of known standards or library data. scielo.brtandfonline.com For complex mixtures, temperature programming, where the column temperature is gradually increased, is often used to achieve better separation of compounds with a wide range of boiling points. scielo.brtandfonline.com

Orthogonal Analytical Approaches for Robust Structural Confirmation

To ensure the unambiguous structural assignment of this compound, a strategy employing orthogonal analytical approaches is essential. Orthogonal methods are techniques that rely on different physicochemical principles. By providing complementary information, they offer a more robust and reliable confirmation of a molecule's structure than any single technique alone.

For the structural confirmation of this compound, a combination of the following techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the cornerstone of structural elucidation, 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments provide detailed information about the carbon-hydrogen framework, connectivity between atoms, and the relative stereochemistry of the molecule. mdpi.comnih.gov For instance, NOESY experiments are crucial for establishing through-space correlations between protons, which helps in determining the three-dimensional arrangement of the atoms. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the different structural motifs present in the molecule. nih.gov

X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most definitive three-dimensional structure. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., hydroxyls, carbonyls, aromatic rings) within the molecule. UV-Vis spectroscopy provides information about the electronic transitions and the extent of conjugation in the chromophore of the molecule.

By integrating the data from these orthogonal techniques, a comprehensive and unequivocal structural model of this compound can be constructed. The agreement of data from multiple independent methods significantly increases the confidence in the assigned structure.

Mechanistic Biological Investigations

Molecular Interactions with Biological Targets

Narcissidine has been identified as an effective inhibitor of acetylcholinesterase (AChE). researchgate.net Research has demonstrated its significant inhibitory activity against AChE, an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132). researchgate.net The inhibition of AChE is a key therapeutic strategy for managing the cognitive decline associated with Alzheimer's disease by increasing the availability of acetylcholine in the brain. d-nb.info

In addition to its effects on AChE, the inhibitory potential of this compound and other Amaryllidaceae alkaloids has been studied against butyrylcholinesterase (BuChE). researchgate.net While AChE levels tend to decrease in the progression of Alzheimer's disease, BuChE levels often increase, making BuChE an equally important therapeutic target. d-nb.infomdpi.com Studies have shown that this compound exhibits inhibitory activity against both enzymes. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Compounds This table is provided for illustrative purposes and includes data for compounds discussed in the broader context of cholinesterase inhibition research.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Acetylcholinesterase | Data not specified | Not specified |

| This compound | Butyrylcholinesterase | Data not specified | Not specified |

| Boldine | Acetylcholinesterase | 372 µM | Noncompetitive |

| Boldine | Butyrylcholinesterase | 321 µM | Noncompetitive |

| ZINC390718 | Acetylcholinesterase | 543.8 µM | Dual Inhibitor |

| ZINC390718 | Butyrylcholinesterase | 241.1 µM | Dual Inhibitor |

Computational methods, including molecular docking, are instrumental in understanding the interactions between inhibitors like this compound and cholinesterase enzymes at the molecular level. e-nps.or.krnih.gov These studies simulate the binding of a ligand (this compound) to the active site of a protein (AChE or BuChE) to predict binding affinity and orientation. e-nps.or.kr

Molecular docking studies have been performed to elucidate the non-covalent interactions between this compound and the active site residues of both electric eel acetylcholinesterase (eeAChE) and Equus caballus butyrylcholinesterase (eqBuChE). researchgate.net The docking scores for this compound within both enzymes were found to be generally close, indicating its potential to bind to both. researchgate.net These computational analyses help in understanding the structural basis for the observed inhibitory activity and can guide the design of more potent and selective inhibitors. oncodesign-services.com For instance, in similar studies, interactions with key residues like Trp82 in BuChE have been shown to be crucial for stabilizing the inhibitor in the active site. mdpi.com

Ecological and Inter-Species Bioactivity

This compound and its derivatives have demonstrated notable antifeedant properties, suggesting a role in plant defense against insect herbivores. researchgate.netsciencegate.app Antifeedants are compounds that deter feeding by insects, often due to an unpleasant taste or smell, without necessarily being lethal. researchgate.net

Specifically, the analog 3-O-acetyl-narcissidine, isolated from Hippeastrum puniceum, has been shown to be an effective antifeedant against the polyphagous insect Spodoptera littoralis. researchgate.net This suggests that this compound-related alkaloids can play a protective role for the plants that produce them by discouraging consumption by certain insects. researchgate.net The mechanism of antifeedant activity can involve the blocking of receptors that stimulate feeding or by reducing the sensitivity of insects to feeding stimuli like sugars. mdpi.com

Allelopathy refers to the phenomenon where one plant influences the growth of another through the release of chemical compounds. frontiersin.orgnih.gov These allelochemicals can have either inhibitory or stimulatory effects on neighboring plants. nih.gov

Research on 3-O-acetyl-narcissidine has revealed significant allelopathic activity. researchgate.net This compound was found to inhibit the root growth of several plant species, including Amaranthus hypochondriacus, Rottboellia cochinchinensis, Panicum maximum, and Solanum lycopersicum. researchgate.net These findings indicate that this compound and its analogs can act as plant growth regulators, potentially affecting plant community composition and dynamics in their natural environment. researchgate.netmdpi.com The release of such compounds can reduce competition from other plants, a key aspect of plant defense and survival. nih.gov

Table 2: Allelopathic Effects of 3-O-Acetyl-narcissidine on Root Growth

| Target Plant Species | Effect on Root Growth |

|---|---|

| Amaranthus hypochondriacus | Significant inhibition |

| Rottboellia cochinchinensis | Significant inhibition |

| Panicum maximum | Significant inhibition |

| Solanum lycopersicum | Significant inhibition |

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. oncodesign-services.comgardp.org By modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. oncodesign-services.com

While specific SAR studies focused solely on this compound are not extensively detailed in the provided context, the principles of SAR are broadly applied to Amaryllidaceae alkaloids. For related compounds like narciclasine (B1677919), studies have shown that even minor chemical modifications to the core structure can lead to significant changes in biological activity, ranging from weaker effects to a complete loss of function. researchgate.net This highlights the high degree of structural specificity required for the biological actions of these alkaloids. Such investigations are crucial for optimizing lead compounds to enhance desired activities, such as enzyme inhibition or anticancer effects, and to reduce potential toxicity. gardp.orguantwerpen.be

Challenges and Future Research Directions

Challenges in Sustainable Sourcing and Isolation from Natural Materials

The primary challenge in obtaining Narcissidine and other Amaryllidaceae alkaloids lies in their limited availability from natural sources. These compounds are typically found in minute quantities within the plant matrices of genera such as Narcissus, Hippeastrum, and Zephyranthes nih.govsemanticscholar.orgresearchgate.netnih.govnih.gov. While Narcissus species are cultivated for ornamental purposes and for the extraction of compounds like galanthamine (B1674398), the yields of this compound are often low, making large-scale isolation economically unfeasible and potentially unsustainable due to overharvesting concerns nih.govnih.govchinaxiv.org.

The isolation process itself involves multi-step procedures, typically employing solvent extraction followed by various chromatographic techniques to separate this compound from a complex mixture of structurally similar alkaloids present in plant tissues ontosight.ai. The efficiency of these isolation methods is often hampered by the low concentration of the target compound, leading to reduced yields and increased costs.

Table 1: Representative Isolation Yields of Amaryllidaceae Alkaloids

| Compound | Plant Source | Reported Yield | Notes |

| 3-O-acetyl-narcissidine | Hippeastrum puniceum | 0.027% | Isolated from bioactive alkaloidal fraction researchgate.net |

| Galanthamine | Narcissus spp. | Variable | Commercial production relies on cultivated plants; yields vary by cultivar nih.govsemanticscholar.org |

| This compound | Narcissus tazetta | Low | Generally found in minute quantities from natural sources nih.govresearchgate.net |

Biotechnological Approaches for Production Enhancement

To overcome the limitations of natural sourcing and chemical synthesis, biotechnological strategies are being increasingly explored for the production of Amaryllidaceae alkaloids, including this compound nih.govchinaxiv.orgnih.govnih.govrsc.org. These approaches offer a more sustainable and scalable route to obtain these valuable compounds.

Metabolic Engineering for Controlled Biosynthesis

Metabolic engineering holds significant promise for enhancing this compound production by manipulating its biosynthetic pathways. Amaryllidaceae alkaloids are derived from the amino acids phenylalanine and tyrosine, which are converted into norbelladine (B1215549), a key precursor semanticscholar.orgrsc.orguqtr.ca. By identifying and engineering the genes responsible for specific enzymatic steps in this pathway, it may be possible to increase the flux towards this compound synthesis in heterologous hosts, such as microorganisms or plant cell cultures nih.govchinaxiv.orgnih.govrsc.orgfrontiersin.org. This requires a detailed understanding of the enzymes involved and their regulatory mechanisms.

Development of High-Yielding Plant Cultivars

An alternative biotechnological avenue involves the development of high-yielding plant cultivars through traditional breeding programs or advanced genetic engineering techniques. Research into Narcissus species has already focused on identifying cultivars with higher galanthamine content semanticscholar.orgnih.govresearchgate.net. Applying similar strategies to enhance this compound accumulation in specific Narcissus varieties, or in other Amaryllidaceae plants, could improve its availability from natural sources. A deeper molecular understanding of the biosynthesis and regulation of this compound is crucial for guiding these breeding efforts effectively researchgate.net.

Advancements in Theoretical and Computational Chemistry Applied to this compound

Theoretical and computational chemistry play a vital role in advancing the understanding of complex molecules like this compound. These methods enable researchers to predict molecular properties, elucidate reaction mechanisms, and explore interactions with biological targets without the need for extensive experimental synthesis or testing pnnl.govmtu.eduuva.nlucr.edu.

For this compound, computational approaches such as Density Functional Theory (DFT) calculations and molecular docking simulations can be employed to:

Determine precise three-dimensional structures and conformational preferences pnnl.govuantwerpen.be.

Predict chemical reactivity and stability pnnl.govucr.edu.

Model interactions with enzymes, such as acetylcholinesterase (AChE), to understand its inhibitory mechanisms semanticscholar.orgresearchgate.netpnnl.gov.

Guide the design of synthetic analogs with potentially improved activities or properties mtu.eduucr.edu.

These computational insights can significantly accelerate the discovery and development process for this compound-based applications by providing a molecular-level understanding of its behavior pnnl.govuva.nl.

Elucidation of Unresolved Biosynthetic Steps and Enzymatic Processes

Despite significant progress, the complete biosynthetic pathway of this compound and many other Amaryllidaceae alkaloids still contains unresolved steps and requires further enzymatic characterization nih.govrsc.orguqtr.caresearchgate.netub.edu. The biosynthesis originates from phenylalanine and tyrosine, proceeding through intermediates like norbelladine and O-methylnorbelladine, which undergo oxidative coupling to form diverse alkaloid skeletons semanticscholar.orgrsc.orguqtr.caub.edu.

Key areas requiring further elucidation include:

Identifying the specific enzymes responsible for critical transformations, such as hydroxylation, methylation, and cyclization reactions nih.govuqtr.caub.edu.

Understanding the stereochemical control of these enzymatic processes, particularly regarding hydrogen loss or retention during key coupling steps uqtr.caub.edu.

Mapping the precise sequence of reactions leading to the specific structure of this compound, including any potential intermediates that are not yet fully characterized nih.govrsc.orguqtr.ca.

Resolving these biochemical intricacies is fundamental for successful metabolic engineering and for understanding the natural regulation of alkaloid production in plants.

Exploration of Undiscovered Molecular Activities and Novel Target Identification

While this compound is recognized for certain biological activities, such as its antifeedant properties against specific insect species and its acetylcholinesterase (AChE) inhibitory potential, a comprehensive exploration of its full spectrum of molecular activities and potential targets is ongoing nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net.

Research has indicated that this compound exhibits AChE inhibitory activity, albeit less potent than galanthamine researchgate.net. The antifeedant role suggests potential applications in agricultural pest management nih.govresearchgate.netresearchgate.net. However, further investigations are needed to uncover other potential pharmacological properties, such as cytotoxic, antiviral, or anti-inflammatory effects that are characteristic of other Amaryllidaceae alkaloids nih.govrsc.orgresearchgate.netuantwerpen.be.

Identifying novel molecular targets for this compound could unlock new therapeutic avenues. Understanding how this compound interacts with cellular machinery at a molecular level will be crucial for developing targeted therapies and for designing more effective synthetic analogs.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and identifying Narcissidine from plant extracts?

- Methodological Answer : this compound is typically isolated using flash chromatography combined with Gas Chromatography–Mass Spectrometry (GC–MS) for identification . The process involves:

Extraction : Use polar solvents (e.g., methanol) to extract alkaloids from plant material.

Fractionation : Apply flash chromatography to separate fractions based on polarity.

Identification : Analyze fractions via GC–MS, comparing retention indices and mass spectra against libraries.

- Key Consideration: Optimize solvent gradients in chromatography to prevent co-elution with structurally similar alkaloids like β-sitosterol .

Q. How can researchers ensure the reproducibility of this compound isolation protocols?

- Methodological Answer :

- Standardization : Document solvent ratios, column dimensions, and temperature controls during chromatography.

- Validation : Use triplicate runs and spike-and-recovery experiments to assess extraction efficiency.

- Reference Materials : Include internal standards (e.g., riboprine) to calibrate GC–MS instruments .

Advanced Research Questions

Q. What experimental frameworks are suitable for investigating this compound’s bioactivity in cancer cell lines?

- Methodological Answer :

- PICO Framework :

- P opulation: MCF-7 breast cancer cells.

- I ntervention: this compound treatment at varying concentrations.

- C omparison: Controls (untreated cells) and positive controls (e.g., doxorubicin).

- O utcome: IC₅₀ values via MTT assays .

- Dose-Response Analysis : Fit data to logistic models (e.g., Hill equation) using software like GraphPad Prism .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

- Methodological Answer :

- Meta-Analysis : Pool datasets from multiple studies, adjusting for variables like cell passage number or serum concentration in culture media.

- Sensitivity Testing : Replicate experiments under standardized conditions (e.g., ATCC protocols for MCF-7 cells).

- Bias Assessment : Apply the FINER criteria to evaluate if original studies were Feasible, Novel, Ethical, and Relevant .

Q. What computational strategies validate this compound’s molecular targets in docking studies?

- Methodological Answer :

- Ligand Preparation : Generate 3D conformers of this compound using tools like Open Babel.

- Target Screening : Use AutoDock Vina to simulate binding against cancer-related proteins (e.g., topoisomerase I).

- Validation : Compare docking scores with known inhibitors (e.g., 9-methoxycamptothecin) and validate via molecular dynamics simulations .

Data Analysis and Interpretation

Q. Which statistical methods are appropriate for analyzing this compound’s synergistic effects with other phytocompounds?

- Methodological Answer :

- Synergy Scoring : Calculate Combination Index (CI) using the Chou-Talalay method.

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish synergistic vs. additive effects.

- Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons .

Q. How should researchers handle outliers in GC–MS data for this compound quantification?

- Methodological Answer :

- Preprocessing : Apply Grubbs’ test to identify outliers.

- Normalization : Use internal standards (e.g., diethyl phthalate) to correct for instrument drift.

- Documentation : Report raw and processed data in supplementary materials .

Experimental Design and Validation

Q. What controls are essential in in vitro assays evaluating this compound’s anti-proliferative effects?

- Methodological Answer :

- Negative Controls : Untreated cells + solvent vehicle (e.g., DMSO at <0.1%).

- Positive Controls : Cells treated with established chemotherapeutics (e.g., paclitaxel).

- Blinding : Perform assays with blinded personnel to reduce observer bias .

Table: Comparison of this compound Isolation Techniques

| Method | Advantages | Limitations | Key References |

|---|---|---|---|

| Flash Chromatography | High purity; scalable for bulk extracts | Time-consuming; requires optimization | |

| GC–MS | High specificity; detects trace amounts | Destructive; requires derivatization | |

| HPLC-PDA | Quantification + UV spectrum data | Lower resolution for similar alkaloids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.